
2-Methoxy-5-(2-methylpyrazol-3-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-5-(2-methylpyrazol-3-yl)aniline, also known as MPP, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in the field of medicinal chemistry. MPP is a heterocyclic compound that contains an aniline group and a pyrazole ring. It is a yellow crystalline solid that is sparingly soluble in water but soluble in organic solvents.
Wirkmechanismus
The mechanism of action of 2-Methoxy-5-(2-methylpyrazol-3-yl)aniline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell proliferation and inflammation. 2-Methoxy-5-(2-methylpyrazol-3-yl)aniline has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure.
Biochemical and Physiological Effects
2-Methoxy-5-(2-methylpyrazol-3-yl)aniline has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2-Methoxy-5-(2-methylpyrazol-3-yl)aniline has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-7, which are enzymes involved in programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Methoxy-5-(2-methylpyrazol-3-yl)aniline in lab experiments is its relatively low toxicity compared to other anti-inflammatory and anti-tumor agents. It has been shown to have a low cytotoxicity towards normal cells, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using 2-Methoxy-5-(2-methylpyrazol-3-yl)aniline in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 2-Methoxy-5-(2-methylpyrazol-3-yl)aniline. One area of interest is in the development of new drugs for cancer therapy based on the structure of 2-Methoxy-5-(2-methylpyrazol-3-yl)aniline. Another area of interest is in the development of new anti-inflammatory agents based on the mechanism of action of 2-Methoxy-5-(2-methylpyrazol-3-yl)aniline. Additionally, further studies are needed to elucidate the full mechanism of action of 2-Methoxy-5-(2-methylpyrazol-3-yl)aniline and its potential applications in other areas of medicinal chemistry.
Synthesemethoden
The synthesis of 2-Methoxy-5-(2-methylpyrazol-3-yl)aniline involves the reaction of 2-methyl-3-nitropyrazole with 2-methoxyaniline in the presence of a reducing agent such as iron powder or tin (II) chloride. The reaction proceeds via a reduction of the nitro group to an amino group, followed by an intramolecular cyclization to form the pyrazole ring. The final product is obtained by purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-5-(2-methylpyrazol-3-yl)aniline has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has been extensively studied for its potential use in the development of new drugs for the treatment of various diseases. One of the most promising applications of 2-Methoxy-5-(2-methylpyrazol-3-yl)aniline is in the field of cancer therapy, where it has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-Methoxy-5-(2-methylpyrazol-3-yl)aniline has also been investigated for its potential use as an anti-inflammatory agent, with studies showing that it can reduce the production of inflammatory cytokines in vitro.
Eigenschaften
IUPAC Name |
2-methoxy-5-(2-methylpyrazol-3-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-14-10(5-6-13-14)8-3-4-11(15-2)9(12)7-8/h3-7H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFIFTYNYQFKPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC(=C(C=C2)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(2-methylpyrazol-3-yl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

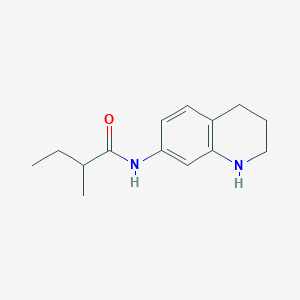
![3-Ethyl-4-[3-(oxan-2-yl)propanoyl]piperazin-2-one](/img/structure/B7577682.png)
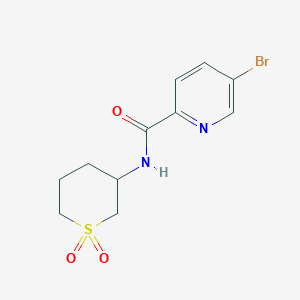
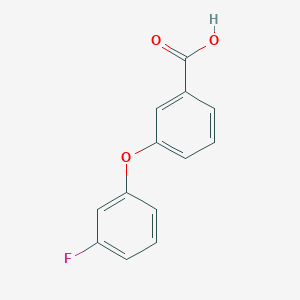
![1-[[(5-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methylamino]methyl]cyclopentan-1-ol](/img/structure/B7577702.png)
![Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate](/img/structure/B7577716.png)
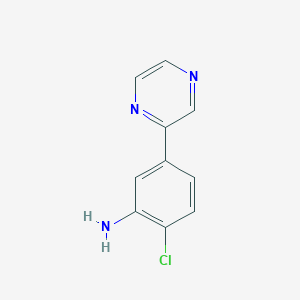
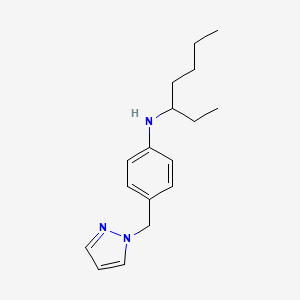



![N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine](/img/structure/B7577761.png)
![N-[(2-fluoro-5-pyrazin-2-ylphenyl)methyl]propan-2-amine](/img/structure/B7577769.png)
![1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid](/img/structure/B7577774.png)